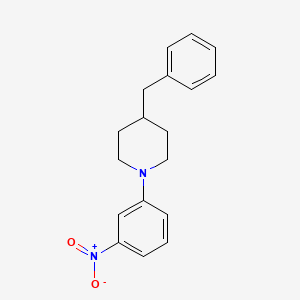silane CAS No. 835632-80-9](/img/structure/B14196595.png)
[(Furan-3-yl)methoxy](triphenyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Furan-3-yl)methoxysilane is an organosilicon compound that features a furan ring attached to a triphenylsilane moiety via a methoxy linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Furan-3-yl)methoxysilane typically involves the reaction of furan-3-ylmethanol with triphenylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds via the formation of a methoxy intermediate, which then reacts with the triphenylchlorosilane to form the desired product. The reaction conditions generally include:
- Solvent: Anhydrous tetrahydrofuran or dichloromethane
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
While specific industrial production methods for (Furan-3-yl)methoxysilane are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
(Furan-3-yl)methoxysilane can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The furan ring can be reduced to form tetrahydrofuran derivatives.
Substitution: The methoxy group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogenating agents (e.g., thionyl chloride) or amines in the presence of a base.
Major Products Formed
Oxidation: Furan-3-carboxylic acid derivatives
Reduction: Tetrahydrofuran derivatives
Substitution: Various substituted furan derivatives
Scientific Research Applications
(Furan-3-yl)methoxysilane has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.
Biology: Potential use in the development of bioactive molecules due to the presence of the furan ring, which is known for its biological activity.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (Furan-3-yl)methoxysilane largely depends on the specific application and the chemical environment
Covalent Bond Formation: The silicon atom can form covalent bonds with other atoms or molecules, leading to the formation of new compounds.
Non-Covalent Interactions: The furan ring can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s behavior in different environments.
Comparison with Similar Compounds
(Furan-3-yl)methoxysilane can be compared with other similar compounds, such as:
Triphenylsilane: Lacks the furan ring and methoxy linker, making it less versatile in certain applications.
(Furan-2-yl)methoxy(triphenyl)silane: Similar structure but with the furan ring attached at a different position, which can influence its reactivity and applications.
(Thiophen-3-yl)methoxy(triphenyl)silane:
The uniqueness of (Furan-3-yl)methoxysilane lies in its combination of the furan ring, methoxy linker, and triphenylsilane moiety, which provides a versatile platform for various chemical transformations and applications.
Properties
CAS No. |
835632-80-9 |
|---|---|
Molecular Formula |
C23H20O2Si |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
furan-3-ylmethoxy(triphenyl)silane |
InChI |
InChI=1S/C23H20O2Si/c1-4-10-21(11-5-1)26(22-12-6-2-7-13-22,23-14-8-3-9-15-23)25-19-20-16-17-24-18-20/h1-18H,19H2 |
InChI Key |
KADDUTOBGBGLHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)OCC4=COC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


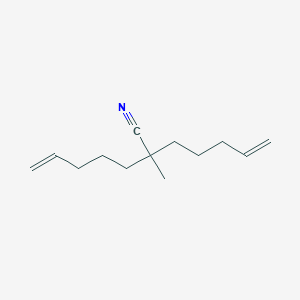
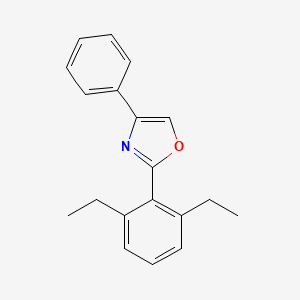
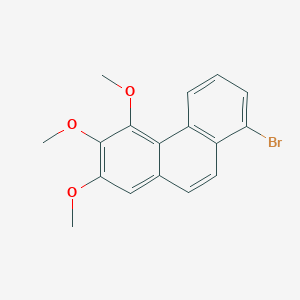
![{4-[(4-Hydroxyphenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone](/img/structure/B14196523.png)
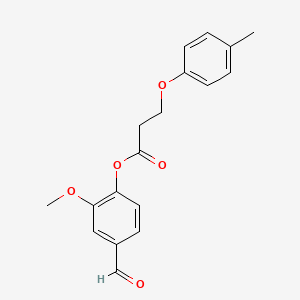
![4-[3-(Methylamino)pyrrolidin-1-yl]-6-(thiophen-2-yl)pyrimidin-2-amine](/img/structure/B14196527.png)
![4-[3-(Dimethylamino)propyl]-2,6-dimethylphenol](/img/structure/B14196528.png)
![4-{4-[2-(2-Ethoxyethoxy)ethoxy]-5-methyl-1,3-thiazol-2-YL}benzoic acid](/img/structure/B14196537.png)
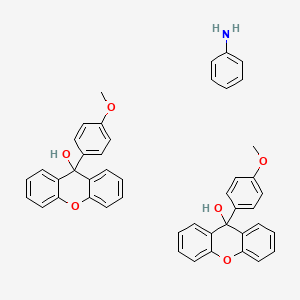
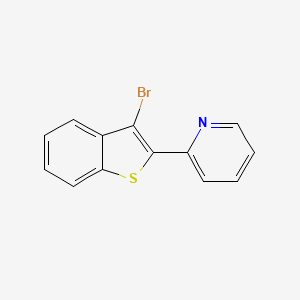
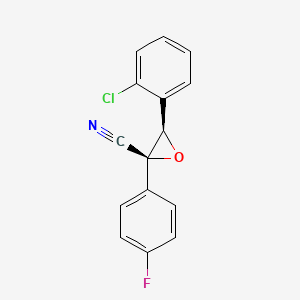
![2-{[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B14196551.png)
![N-Benzyl-N-[(dimethylphosphoryl)methyl]-N'-phenylurea](/img/structure/B14196557.png)
